1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine
Description
1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is a complex organic compound that belongs to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O/c36-29(34-19-17-32(18-20-34)22-23-7-3-1-4-8-23)25-11-14-33(15-12-25)28-27-21-26(24-9-5-2-6-10-24)31-35(27)16-13-30-28/h1-10,13,16,21,25H,11-12,14-15,17-20,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZYUGZKLMXMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NC=CN5C4=CC(=N5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-benzyl-4-piperidone with 2-phenylpyrazolo[1,5-a]pyrazine-4-carboxylic acid under acidic conditions. This is followed by cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is , with a molecular weight of approximately 468.6 g/mol. The compound features a piperazine core substituted with a benzyl group and a pyrazolo[1,5-a]pyrazine moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in cancer treatment. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown selective inhibition of cancer cell lines. One study indicated that certain substituted pyrazolo compounds could induce apoptosis in H322 lung cancer cells containing a mutated p53 gene, demonstrating dose-dependent effects on cell viability and apoptosis induction .
| Compound | Cell Line | Mechanism | Effect |
|---|---|---|---|
| 5j | H322 | Apoptosis | Inhibits growth in a dose-dependent manner |
Neurological Disorders
The compound has also been explored as a modulator of muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders such as schizophrenia and Alzheimer's disease. Research indicates that compounds targeting these receptors can enhance cognitive function and alleviate symptoms associated with these conditions .
Fatty Acid Amide Hydrolase Modulation
Another significant application lies in the modulation of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. Compounds similar to this compound have been developed to enhance the therapeutic potential for treating anxiety and pain by inhibiting FAAH activity .
Case Study 1: Anticancer Research
A study focused on the synthesis of new pyrazolo derivatives reported that certain compounds exhibited significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. These findings suggest that further exploration of piperazine derivatives could lead to novel anticancer agents .
Case Study 2: Neurological Applications
In another study, researchers synthesized a series of piperazine derivatives targeting M4 muscarinic receptors. The results indicated improved cognitive function in animal models, supporting the potential use of these compounds in treating neurological disorders .
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrazole-4-boronic acid pinacol ester: Similar in structure but differs in the functional groups attached to the pyrazole ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another related compound with a different protective group on the pyrazole ring.
Uniqueness
1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, which is known for its versatile pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related pyrazolo[1,5-a]pyrazine derivatives. For instance, a compound structurally similar to 1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine) was shown to selectively inhibit the growth of H322 lung cancer cells with a mutated p53 gene. The mechanism involved the induction of apoptosis in a dose-dependent manner, suggesting that compounds with similar scaffolds may also exhibit significant anticancer activity .
Neurological Implications
Compounds containing piperazine and pyrazole moieties have been investigated for their effects on dopamine receptors, particularly the D4 receptor. Antagonists targeting this receptor have shown promise in modulating neurological disorders such as Parkinson's disease. Research indicates that modifications to the piperazine structure can enhance selectivity and potency against D4 receptors, which could be relevant for the development of therapeutic agents for neurodegenerative diseases .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity | Target | Reference |
|---|---|---|---|
| 5j | Anticancer | H322 Lung Cancer Cells | |
| D4R Antagonists | Neurological Modulation | Dopamine D4 Receptor | |
| Piperazine Derivatives | Antibacterial | Various Bacterial Strains |
Case Study: Anticancer Activity
A notable study focused on a series of substituted pyrazolo[1,5-a]pyrazine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The compound 5j was specifically noted for its selective inhibition of H322 cells, providing a model for evaluating similar compounds like 1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine) .
Case Study: Neurological Activity
Another study explored the pharmacological behavior of piperazine derivatives as D4 receptor antagonists. The findings indicated that structural modifications could lead to improved stability and efficacy in vivo. This suggests that 1-benzyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine) might also possess similar properties if appropriately modified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
